molecular formula C7H5N3O B1338638 Pyrido[4,3-d]pyrimidin-5(6H)-one CAS No. 74632-30-7

Pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B1338638
CAS No.: 74632-30-7
M. Wt: 147.13 g/mol
InChI Key: CSBPQHGADOHBPJ-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

Pyrido[4,3-d]pyrimidin-5(6H)-one is synthesized through various methods, offering insights into its chemical properties and potential applications. For instance, Ismail and Wibberley (1968) described the preparation of pyrido[4,3-d]pyrimidines from pryano[4,3-d]pyrimidin-5-ones, revealing the compound's formation through the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids (Ismail & Wibberley, 1968). Additionally, Wada et al. (1991) developed an anionic cycloaddition method for synthesizing pyrido[4,3-d]pyrimidin-5(6H)-ones, highlighting an innovative approach involving lithium diisopropylamine and diaryl imines (Wada, Hirai, & Hanaoka, 1991).

Medicinal Chemistry and Biological Activity

Pyrido[4,3-d]pyrimidines have shown multifaceted pharmacological profiles, including inhibitory properties against key biological targets. Fesenko and Shutalev (2013) mentioned the compound's notable inhibitory properties against epidermal growth factor receptor tyrosine kinase and dihydrofolate reductase, highlighting its significance in drug design and medicinal chemistry (Fesenko & Shutalev, 2013).

Antimicrobial Applications

The this compound structure has been explored for potential antimicrobial activities. For example, Alwan, Al Kaabi, and Hashim (2014) investigated new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with amino acids for their potential as antibacterial and antitumor agents, showcasing the compound's relevance in addressing microbial resistance (Alwan, Al Kaabi, & Hashim, 2014).

Future Directions

Pyrido[4,3-d]pyrimidin-5(6H)-one and its derivatives have potential applications in the development of biologically active compounds . Further exploration through dynamic simulation and in-vitro studies is recommended to advance the development of these compounds .

Properties

IUPAC Name

6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBPQHGADOHBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504766
Record name Pyrido[4,3-d]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74632-30-7
Record name Pyrido[4,3-d]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H-pyrido[4,3-d]pyrimidin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to obtain Pyrido[4,3-d]pyrimidin-5(6H)-ones?

A1: Several synthetic routes have been explored for Pyrido[4,3-d]pyrimidin-5(6H)-ones. Two notable methods include:

  • From Pyrano[4,3-d]pyrimidin-5-ones: Pyrano[4,3-d]pyrimidin-5-ones, synthesized by reacting 4-styrylpyrimidine-5-carboxylic acids with bromine in acetic acid, can be further reacted with amines to yield Pyrido[4,3-d]pyrimidin-5(6H)-ones. []
  • Anionic Cycloaddition: Treating methyl 2,4-dimethoxy-6-methyl-5-pyrimidinecarboxylate with lithium diisopropylamine, followed by a reaction with diaryl imines, yields cycloaddition products. Subsequent aromatization of these products using N-bromosuccinimide, through a benzylic bromination-dehydrobromination sequence, leads to the formation of Pyrido[4,3-d]pyrimidin-5(6H)-ones. []

Q2: Are there any reported domino reactions for the synthesis of related compounds?

A: Yes, a domino reaction approach has been described for synthesizing 7,12-dihydro-1,3,6,7,12-pentaazapleiadenes, which share structural similarities with Pyrido[4,3-d]pyrimidin-5(6H)-ones. This strategy utilizes readily available starting materials and highlights the potential for developing efficient synthetic routes for this class of compounds. []

Q3: Has the crystal structure of any Pyrido[4,3-d]pyrimidin-5(6H)-one derivative been determined?

A: Yes, the crystal structure of Pim1 kinase in complex with a this compound derivative, specifically 2-[(trans-4-aminocyclohexyl)amino]-4-{[3-(trifluoromethyl)phenyl]amino}this compound, has been reported. [] This structural information provides valuable insights into the binding mode and potential interactions of these compounds with biological targets.

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